N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine

Descripción general

Descripción

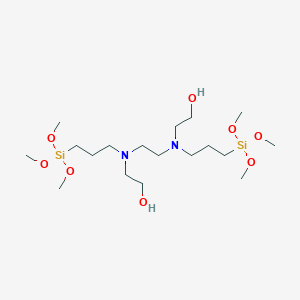

N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine: is a versatile organosilane compound. It is characterized by the presence of both hydroxyethyl and trimethoxysilylpropyl groups attached to an ethylenediamine backbone. This unique structure imparts the compound with properties that make it useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-chloropropyltrimethoxysilane and ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes:

Reaction of ethylenediamine with 3-chloropropyltrimethoxysilane: This step forms an intermediate compound.

Reaction of the intermediate with ethylene oxide: This step introduces the hydroxyethyl groups, resulting in the final product.

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine can undergo various chemical reactions, including:

Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous or humid conditions.

Condensation: Often occurs under acidic or basic conditions.

Substitution: Requires specific reagents depending on the desired substitution.

Major Products:

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds.

Substitution: Formation of substituted ethylenediamine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Surface Modification: Used to modify the surface properties of materials, enhancing their compatibility with other substances.

Catalysis: Acts as a ligand in catalytic reactions, improving the efficiency of certain processes.

Biology:

Bioconjugation: Used to link biomolecules to surfaces or other molecules, facilitating various biological assays and studies.

Medicine:

Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable bonds with various drugs.

Industry:

Adhesives and Sealants: Enhances the adhesion properties of adhesives and sealants.

Coatings: Used in the formulation of coatings to improve their durability and performance.

Mecanismo De Acción

The mechanism by which N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethoxysilyl groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are strong and stable, providing enhanced properties to the materials they are applied to.

Comparación Con Compuestos Similares

N,N’-Bis(trimethoxysilylpropyl)ethylenediamine: Lacks the hydroxyethyl groups, making it less versatile in certain applications.

N,N’-Bis(hydroxyethyl)ethylenediamine: Lacks the trimethoxysilylpropyl groups, reducing its ability to form stable siloxane bonds.

Uniqueness: N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine is unique due to the presence of both hydroxyethyl and trimethoxysilylpropyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Actividad Biológica

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine (CAS 214362-07-9) is a silane coupling agent that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, tissue engineering, and environmental remediation. This compound combines hydroxyethyl and trimethoxysilylpropyl functionalities, which contribute to its unique properties and versatility.

The molecular formula of this compound is C18H44N2O8Si2, with a molecular weight of 472.72 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Flash Point | 11°C |

| Specific Gravity | 0.98 |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |

These properties indicate that the compound is sensitive to moisture, which may affect its stability and application in biological systems .

The biological activity of this compound can be attributed to its ability to form stable siloxane networks, which enhance cellular adhesion and proliferation. The hydroxyethyl groups provide hydrophilicity, promoting interaction with biological tissues, while the trimethoxysilyl groups facilitate covalent bonding with various substrates.

Applications in Drug Delivery

Recent studies have investigated the use of this compound as a drug delivery vehicle. For instance, its silane functionality allows for the attachment of therapeutic agents, enhancing their stability and bioavailability. In vitro studies demonstrated that drug-loaded nanoparticles modified with this silane exhibited improved cellular uptake and sustained release profiles compared to unmodified counterparts .

Tissue Engineering

In tissue engineering, this compound has been explored for its potential to create bioactive scaffolds. These scaffolds support cell attachment and growth, crucial for tissue regeneration. Research indicates that scaffolds incorporating this compound promote fibroblast proliferation and collagen synthesis, essential for wound healing applications .

Environmental Remediation

The compound's ability to chelate metal ions has led to its investigation in environmental remediation efforts. Studies have shown that it can effectively remove heavy metals from aqueous solutions through adsorption mechanisms. For example, batch experiments revealed that modifications with this silane significantly increased the adsorption capacity of cellulose-based adsorbents for lead (Pb) and cadmium (Cd) ions .

Case Studies

- Drug Delivery System : A study published in Advanced Drug Delivery Reviews highlighted the use of this compound in creating silica nanoparticles for targeted drug delivery. Results indicated enhanced therapeutic efficacy in cancer models due to improved targeting and reduced side effects .

- Tissue Engineering Scaffolds : Research conducted at a university lab demonstrated that scaffolds treated with this silane exhibited a threefold increase in fibroblast attachment compared to untreated controls. This study underscores the potential of this compound in enhancing scaffold performance for regenerative medicine .

- Heavy Metal Adsorption : A comprehensive review analyzed various silane-modified adsorbents for heavy metal removal from wastewater. The inclusion of this compound significantly improved the adsorption capacity for Pb(II) ions, achieving removal efficiencies exceeding 95% under optimal conditions .

Propiedades

IUPAC Name |

2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H44N2O8Si2/c1-23-29(24-2,25-3)17-7-9-19(13-15-21)11-12-20(14-16-22)10-8-18-30(26-4,27-5)28-6/h21-22H,7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHXHUBTTHIEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44N2O8Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433304 | |

| Record name | N,N'-BIS(HYDROXYETHYL)-N,N'-BIS(TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214362-07-9 | |

| Record name | N,N'-BIS(HYDROXYETHYL)-N,N'-BIS(TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.